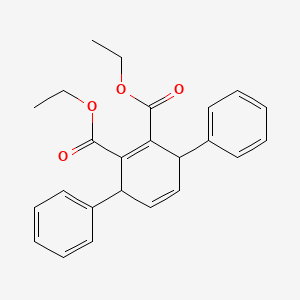
Diethyl 3,6-diphenylcyclohexa-1,4-diene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 3,6-diphenylcyclohexa-1,4-diene-1,2-dicarboxylate is an organic compound with the molecular formula C24H24O4 It is known for its unique structure, which includes a cyclohexa-1,4-diene ring substituted with phenyl groups and ester functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3,6-diphenylcyclohexa-1,4-diene-1,2-dicarboxylate typically involves the Diels-Alder reaction. This reaction is a cycloaddition between a diene and a dienophile. In this case, the diene is 1,3-butadiene, and the dienophile is maleic anhydride. The reaction is carried out under controlled conditions, often in the presence of a solvent such as toluene, at elevated temperatures to facilitate the formation of the cyclohexadiene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, and the process may involve continuous flow reactors to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 3,6-diphenylcyclohexa-1,4-diene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the ester functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or substituted esters.
Wissenschaftliche Forschungsanwendungen
Diethyl 3,6-diphenylcyclohexa-1,4-diene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of diethyl 3,6-diphenylcyclohexa-1,4-diene-1,2-dicarboxylate involves its interaction with molecular targets through its functional groups. The ester functionalities can undergo hydrolysis or other reactions, leading to the formation of active intermediates. The phenyl rings can participate in π-π interactions or other non-covalent interactions with biological targets, influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Diphenylcyclohexa-1,4-diene: Similar structure but lacks the ester functionalities.
Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate: Contains ester groups but has a different core structure.
(±)-Diethyl trans-4-cyclohexene-1,2-dicarboxylate: Similar ester functionalities but different ring structure.
Uniqueness
Diethyl 3,6-diphenylcyclohexa-1,4-diene-1,2-dicarboxylate is unique due to its combination of a cyclohexa-1,4-diene ring with phenyl and ester groups, providing a versatile platform for various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
63166-44-9 |
|---|---|
Molekularformel |
C24H24O4 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
diethyl 3,6-diphenylcyclohexa-1,4-diene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H24O4/c1-3-27-23(25)21-19(17-11-7-5-8-12-17)15-16-20(18-13-9-6-10-14-18)22(21)24(26)28-4-2/h5-16,19-20H,3-4H2,1-2H3 |
InChI-Schlüssel |
OVMRNCLQWIDBGX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(C=CC1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



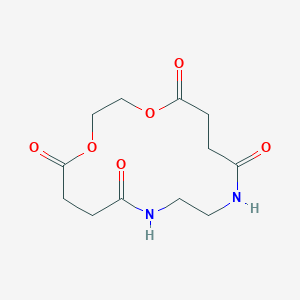
![4-{2-[4-(Heptyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14513091.png)

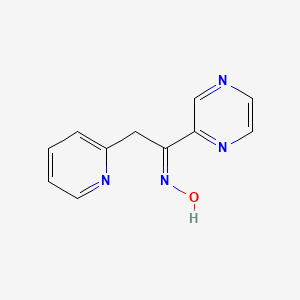
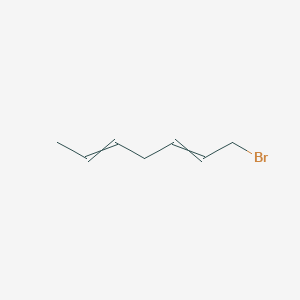
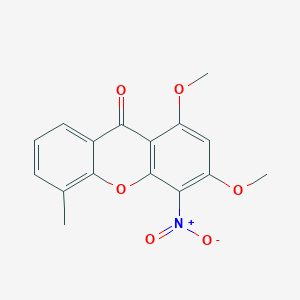

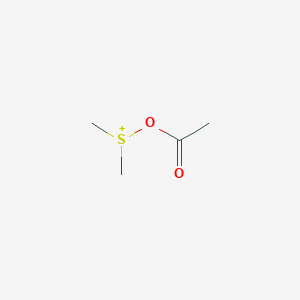

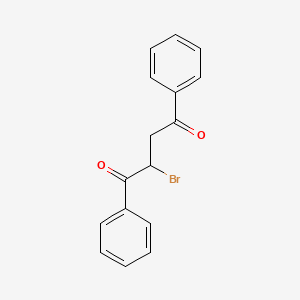
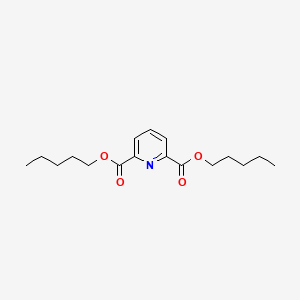
![4-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}morpholine](/img/structure/B14513159.png)

